

An In-depth Technical Guide to 2-(Phenoxyethyl)morpholine

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Compound of Interest

Compound Name: 2-(Phenoxyethyl)morpholine

Cat. No.: B066196

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This guide provides a comprehensive technical overview of **2-(Phenoxyethyl)morpholine**, a key heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and its significance as a structural motif in pharmacologically active agents.

Core Compound Identification

2-(Phenoxyethyl)morpholine is a substituted morpholine derivative characterized by a phenoxyethyl group at the 2-position of the morpholine ring. Its chemical identity is defined by several CAS (Chemical Abstracts Service) numbers depending on its stereochemistry and salt form.

Compound Name	CAS Number
2-(Phenoxyethyl)morpholine (racemate)	167273-56-5[1][2][3][4]
(2R)-2-(Phenoxyethyl)morpholine	661470-53-7[5][6]
2-(Phenoxyethyl)morpholine hydrochloride	1429340-96-4

Strategic Synthesis of the 2-(Phenoxyethyl)morpholine Core

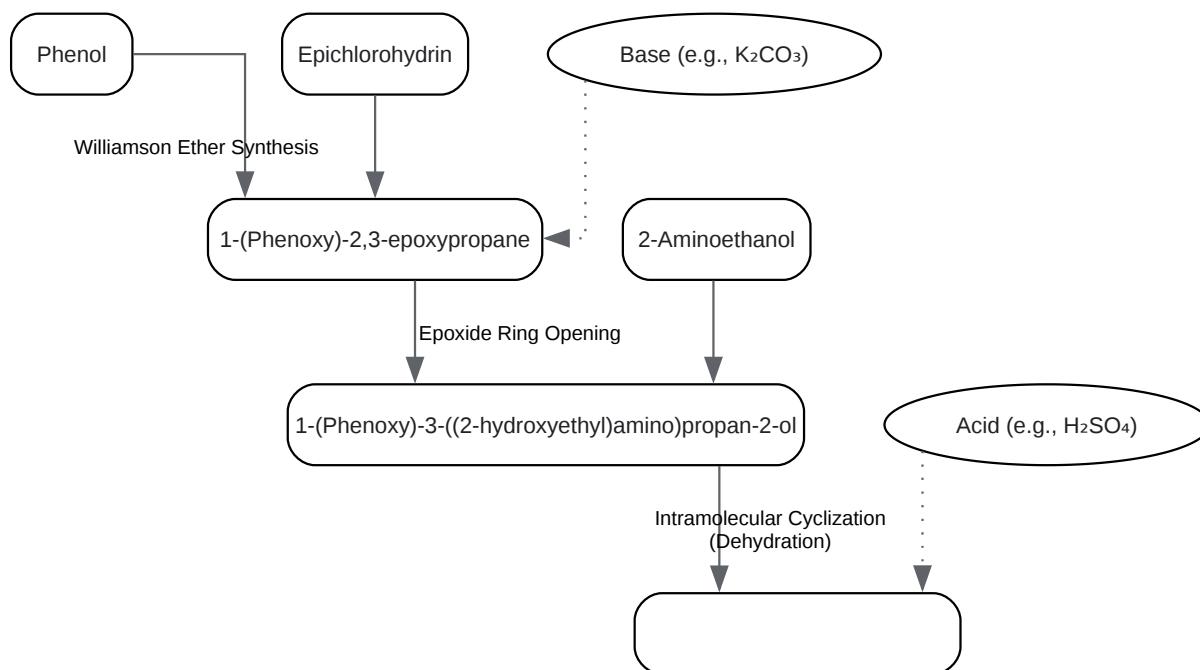
The synthesis of the **2-(phenoxy)methyl)morpholine** scaffold is a critical process, often serving as a foundational step in the total synthesis of more complex drug molecules. The methodologies employed are designed for efficiency, stereochemical control, and scalability. A common and effective approach involves the reaction of a phenoxide with an epoxide, followed by cyclization to form the morpholine ring.

Rationale for the Synthetic Pathway

The chosen synthetic strategy is predicated on the well-established reactivity of epoxides with nucleophiles and subsequent intramolecular cyclization. This approach is frequently documented in the synthesis of related pharmaceutical compounds like Viloxazine, which features a substituted phenoxyethyl moiety.^{[7][8][9][10]} The reaction of a phenol with epichlorohydrin is a robust method to introduce the aryloxymethylpropane backbone, which can then be elaborated to the target morpholine.

Proposed Synthetic Workflow

The following diagram illustrates a logical and field-proven workflow for the synthesis of **2-(Phenoxy)methyl)morpholine**.



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Caption: Proposed synthetic pathway for **2-(Phenoxyethyl)morpholine**.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for analogous compounds.^{[7][8][9]}

Step 1: Synthesis of 1-(Phenoxy)-2,3-epoxypropane

- To a stirred solution of phenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate.
- Slowly add epichlorohydrin to the reaction mixture at room temperature.
- Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield 1-(phenoxy)-2,3-epoxypropane.

Step 2: Synthesis of **2-(Phenoxyethyl)morpholine**

- Dissolve the 1-(phenoxy)-2,3-epoxypropane in a suitable solvent like ethanol.
- Add 2-aminoethanol to the solution and heat the mixture to reflux.
- After the reaction is complete (monitored by TLC), cool the mixture and slowly add a strong acid, such as sulfuric acid, to catalyze the intramolecular cyclization via dehydration.
- Heat the mixture again to facilitate the ring closure.
- After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude **2-(Phenoxyethyl)morpholine**.
- Purify the final product by column chromatography or crystallization.

Physicochemical and Spectroscopic Data

Accurate characterization of **2-(Phenoxyethyl)morpholine** is essential for its use in research and development. The following table summarizes its key properties.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO ₂ [2] [4] [5]
Molecular Weight	193.24 g/mol [2] [5]
Appearance	Expected to be a solid or oil at room temperature.
¹ H NMR	Expected signals for aromatic protons, morpholine ring protons, and the methylene bridge protons.
¹³ C NMR	Expected signals corresponding to the aromatic carbons, morpholine ring carbons, and the methylene bridge carbon.
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 193.11.

Analytical Methodologies

The purity and identity of **2-(Phenoxyethyl)morpholine** can be confirmed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for this purpose.

General HPLC-MS Protocol

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

- Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry (electrospray ionization in positive mode).
- Rationale: This method allows for the separation of the target compound from potential impurities and provides confirmation of its molecular weight.

General GC-MS Protocol

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Injection: Split or splitless injection.
- Temperature Program: A temperature ramp to ensure separation of volatile components.
- Detection: Mass spectrometry (electron ionization) to obtain a characteristic fragmentation pattern.
- Rationale: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both retention time and mass spectral data for unambiguous identification.[\[11\]](#)[\[12\]](#)

Significance in Drug Development

The morpholine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[\[13\]](#) Its presence often confers favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[\[13\]](#)

The **2-(phenoxyethyl)morpholine** scaffold is a core component of several important drugs, including:

- Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[\[14\]](#)[\[15\]](#) [\[16\]](#) The synthesis of Reboxetine often involves the construction of a substituted **2-(phenoxyethyl)morpholine** core.[\[14\]](#)[\[17\]](#)[\[18\]](#)
- Viloxazine: A selective norepinephrine reuptake inhibitor used for the treatment of ADHD.[\[19\]](#) Its synthesis also relies on the formation of a substituted **2-(phenoxyethyl)morpholine** structure.[\[7\]](#)[\[8\]](#)

The versatility of the morpholine scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the phenoxy group and other parts of the molecule can be made to optimize pharmacological activity.[\[13\]](#)

Conclusion

2-(Phenoxyethyl)morpholine is a valuable building block in the synthesis of pharmacologically active compounds. Its synthesis is achievable through well-established chemical transformations, and its identity can be confirmed by standard analytical techniques. The prevalence of this scaffold in successful drug molecules underscores its importance in medicinal chemistry and drug discovery.

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